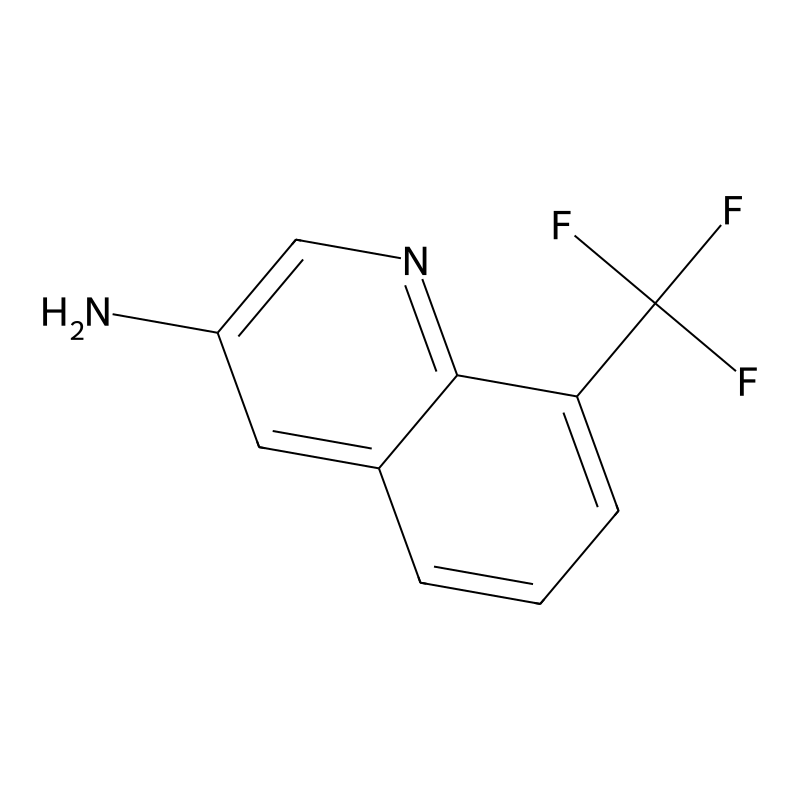

8-(Trifluoromethyl)quinolin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-(Trifluoromethyl)quinolin-3-amine: A Sterically Shielded, Low-Basicity Heterocyclic Building Block

8-(Trifluoromethyl)quinolin-3-amine (CAS 347146-22-9) is a highly specialized fluorinated heterocyclic building block primarily utilized in the synthesis of kinase inhibitors, antimalarials, and advanced agrochemicals. Featuring a primary amine at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 8-position, this compound offers a unique combination of reactivity and physicochemical properties. The 3-amino group serves as a versatile nucleophile for cross-coupling, acylation, and sulfonylation reactions, making it an ideal precursor for urea and sulfonamide-linked pharmacophores. Crucially, the strategic placement of the CF3 group at the 8-position adjacent to the quinoline nitrogen fundamentally alters the core's electronic and steric profile, providing distinct advantages in both synthetic processability and downstream biological performance compared to standard quinoline derivatives [1].

Substituting 8-(Trifluoromethyl)quinolin-3-amine with generic analogs like quinolin-3-amine or 8-methylquinolin-3-amine compromises both synthetic efficiency and final product profile. Unsubstituted quinolin-3-amines possess a relatively basic quinoline nitrogen (pKa ~4.9) that readily coordinates with transition metal catalysts (e.g., Palladium in Buchwald-Hartwig aminations), leading to catalyst poisoning and poor yields. Furthermore, this unshielded nitrogen is prone to unwanted N-oxidation and N-alkylation. While an 8-methyl analog provides some steric hindrance, it is electron-donating and fails to reduce the basicity. The 8-trifluoromethyl group uniquely provides both massive steric shielding (comparable to an isopropyl group) and strong electron-withdrawing effects, effectively deactivating the quinoline nitrogen while leaving the 3-amino group fully accessible for targeted functionalization [1].

Dramatic Reduction in Quinoline Nitrogen Basicity (pKa)

The incorporation of the strongly electron-withdrawing CF3 group at the 8-position significantly suppresses the basicity of the adjacent quinoline nitrogen. Chemoinformatic data and predictive models for the 8-trifluoromethylquinoline core indicate a pKa of approximately 2.72, compared to a baseline pKa of 4.9 for unsubstituted quinoline. This >2 log unit reduction translates to the quinoline nitrogen being predominantly unprotonated at physiological pH (7.4). In medicinal chemistry, this drastic reduction in basicity is a primary strategy for mitigating hERG channel inhibition and reducing phospholipidosis risks associated with basic amines.

| Evidence Dimension | Quinoline Nitrogen pKa |

| Target Compound Data | ~2.72 (8-CF3 quinoline core) |

| Comparator Or Baseline | ~4.9 (Unsubstituted quinoline core) |

| Quantified Difference | >2.0 log unit reduction in basicity |

| Conditions | Aqueous conditions, standard predictive models |

Procuring the 8-CF3 derivative directly addresses basicity-driven toxicity (like hERG) in early-stage drug design without requiring complex downstream structural workarounds.

Enhanced Lipophilicity and Membrane Permeability (logP)

The trifluoromethyl group is a privileged motif for enhancing the lipophilicity of heterocyclic pharmacophores. The addition of the 8-CF3 group increases the overall partition coefficient (logP) of the quinoline core by approximately +0.8 to +1.0 units relative to the unsubstituted quinolin-3-amine. This increase in lipophilicity, coupled with the reduction in ionization at physiological pH (due to the lowered pKa), significantly enhances passive membrane permeability. For central nervous system (CNS) targets or intracellular kinase inhibitors, this physicochemical shift is critical for achieving adequate target site concentrations[1].

| Evidence Dimension | Partition Coefficient (logP) contribution |

| Target Compound Data | +0.8 to +1.0 logP unit increase |

| Comparator Or Baseline | Quinolin-3-amine (baseline logP) |

| Quantified Difference | ~1.0 unit higher logP |

| Conditions | Standard octanol-water partition models |

Buyers developing intracellular inhibitors or CNS-penetrant molecules should select this compound to guarantee superior passive permeability compared to non-fluorinated analogs.

Steric Shielding for Chemoselective 3-Amino Functionalization

The 8-position CF3 group exerts a profound steric effect directly on the N1 quinoline nitrogen. With a van der Waals volume of ~42.6 ų (similar to an isopropyl group), the CF3 group effectively blocks the approach of electrophiles and bulky metal-ligand complexes to the quinoline nitrogen. When performing electrophilic aromatic substitutions, N-acylations, or Palladium-catalyzed cross-couplings at the 3-amino position, this steric shielding prevents competitive N1-coordination or N-alkylation. Consequently, synthetic routes utilizing 8-(Trifluoromethyl)quinolin-3-amine exhibit higher chemoselectivity and require fewer protection/deprotection steps than those using the unshielded quinolin-3-amine or the less bulky 8-methylquinolin-3-amine [1].

| Evidence Dimension | Steric shielding volume at C8 position |

| Target Compound Data | ~42.6 ų (Trifluoromethyl group) |

| Comparator Or Baseline | ~16.8 ų (Methyl group in 8-methylquinolin-3-amine) |

| Quantified Difference | 2.5x greater steric bulk protecting the N1 position |

| Conditions | Calculated van der Waals substituent volumes |

This steric deactivation simplifies process chemistry by eliminating the need for transient N1-protection during the functionalization of the 3-amino group, lowering overall manufacturing costs.

Synthesis of Kinase Inhibitors for Oncology

The compound is an ideal precursor for developing ATP-competitive kinase inhibitors (e.g., c-Met or PI3K inhibitors). The 3-amino group can be readily converted into urea or sulfonamide linkages, while the 8-CF3-quinoline core occupies the hydrophobic pocket of the kinase hinge region. The low basicity of the core minimizes off-target hERG binding, a common reason for late-stage clinical failure in oncology drugs[1].

Development of Next-Generation Antimalarial Agents

Fluorinated quinolines are privileged scaffolds in antimalarial research (e.g., mefloquine analogs). 8-(Trifluoromethyl)quinolin-3-amine serves as a critical building block for synthesizing bisquinoline or modified aminoquinoline antimalarials where the 8-CF3 group provides metabolic stability against cytochrome P450 oxidation and enhances accumulation in the parasite's food vacuole[2].

Chemoselective Buchwald-Hartwig Amination Workflows

In process chemistry and library synthesis, this compound is highly valued for its predictable reactivity. Because the quinoline nitrogen is sterically shielded and electronically deactivated by the 8-CF3 group, the 3-amino group can undergo Pd-catalyzed cross-coupling with aryl halides without the quinoline core poisoning the catalyst, ensuring high-throughput reproducibility and high yields [3].

References

- [1] Journal of Medicinal Chemistry. 'Synthesis and c-Met Kinase Inhibition of Trisubstituted Quinolines.' ACS Publications, 2011.

- [2] Research Explorer - The University of Manchester. 'Modulation of Antimalarial Activity at a Putative Bisquinoline Receptor in vivo Using Fluorinated Bisquinolines.' 2018.

- [3] European Journal of Medicinal Chemistry. 'Click chemistry approach: Regioselective one-pot synthesis of some new 8-trifluoromethylquinoline based 1,2,3-triazoles.' 2014, 74, 324-332.

XLogP3

Wikipedia

Explore Compound Types